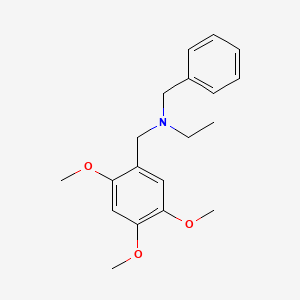
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine, also known as compound 1, is a piperazine derivative that has shown potential as a therapeutic agent in various diseases. The compound is synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the condensation reaction with 3,4-dimethoxybenzaldehyde.
科学研究应用
Compound 1 has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, this compound 1 has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. In Parkinson's disease, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. The this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In cancer cells, this compound 1 has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway. In Parkinson's disease, this compound 1 has been shown to reduce oxidative stress and inflammation by inhibiting the expression of iNOS and COX-2.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, the this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, this compound 1 has been found to inhibit acetylcholinesterase activity, which can improve cognitive function. In Parkinson's disease, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 in lab experiments include its potential therapeutic effects in various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound 1 include its limited solubility in water, which can affect its bioavailability, and its lack of selectivity for specific targets.
未来方向
For the research on 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include investigating its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of the this compound and to improve its selectivity for specific targets. The development of novel formulations and delivery methods for this compound 1 could also improve its bioavailability and efficacy.
合成方法
The synthesis of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The N-benzylpiperazine is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde to form the final product, this compound. The reaction conditions and purification methods are critical in obtaining a high yield and purity of the this compound.
属性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(14-20(19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSESNGQIQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)